Ivabradine hydrochloride is classified as an antianginal agent and a bradycardic drug. It is derived from a bicyclic structure that includes a benzazepine core, which is essential for its biological activity. The compound's synthesis has been the subject of various patents and scientific studies focusing on its efficient production and characterization.
The synthesis of ivabradine hydrochloride has been explored through multiple methods, with varying degrees of efficiency and purity. One notable process involves the reaction of a specific chloro compound with a dimethoxybenzazepine derivative in the presence of aqueous hydrochloric acid, followed by recrystallization in acetonitrile. This method reportedly yields ivabradine hydrochloride with a melting point between 135°C and 140°C .
Another innovative approach emphasizes greener synthesis techniques. Recent developments have led to processes that minimize waste and impurities, achieving yields of approximately 62% with high purity levels (>99.9%) through optimized reaction parameters . The process mass intensity and atom economy metrics were used to evaluate the environmental impact of these synthetic routes.
The molecular formula for ivabradine hydrochloride is C27H36N2O5·HCl. Its structure features several functional groups including methoxy groups, which contribute to its pharmacological properties. The compound can exist in various crystalline forms, each exhibiting distinct physical properties. Notably, powder X-ray diffraction studies have characterized different polymorphic forms of ivabradine hydrochloride, providing insights into its solid-state behavior .
Ivabradine hydrochloride can undergo several chemical transformations. For instance, it can be synthesized via catalytic hydrogenation of an oxobenzazepine derivative followed by coupling with dimethoxy compounds. This reaction pathway highlights the versatility of ivabradine's structural components in forming various derivatives or salts .
Additionally, co-crystallization techniques have been employed to improve the stability and solubility profiles of ivabradine hydrochloride by forming co-crystals with other organic acids such as mandelic acid . These modifications can enhance the drug's bioavailability.
Ivabradine primarily acts by selectively inhibiting the If current (funny current) in sinoatrial node cells, leading to a decrease in heart rate without negatively impacting myocardial contractility or blood pressure. This mechanism is particularly beneficial for patients with ischemic heart conditions where reduced heart rate can alleviate symptoms like angina . Clinical studies have demonstrated that ivabradine effectively lowers heart rates while maintaining stable hemodynamic parameters.
Ivabradine hydrochloride exhibits several notable physical properties:
Chemical properties include stability under standard conditions but potential sensitivity to moisture, which can lead to polymorphic transitions . Characterization techniques such as High Performance Liquid Chromatography have been utilized to assess purity and identify impurities during synthesis .
Ivabradine hydrochloride is primarily used in clinical settings for managing conditions such as:
Research continues into additional therapeutic applications, including potential uses in other cardiovascular disorders due to its unique mechanism of action . The development of new formulations, including co-crystals, aims to enhance patient compliance through improved pharmacokinetic profiles.
Ivabradine hydrochloride (C₂₇H₃₇ClN₂O₅; molecular weight 505.05 g/mol) is a benzazepine derivative featuring a complex polycyclic structure. The molecule comprises two dimethoxy-substituted benzocyclobutane moieties linked by a propylamine chain terminating in a benzazepinone ring. A defining characteristic is the presence of a single chiral center at the C-7 position of the bicyclo[4.2.0]octatriene system, which adopts an [S]-configuration. This absolute stereochemistry is critical for its biological activity, as it dictates optimal binding to hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. The hydrochloride salt forms via protonation of the tertiary amine nitrogen within the dimethylaminopropyl chain, enhancing crystallinity and aqueous solubility compared to the free base. Spectroscopic characterization (FTIR) reveals key functional group vibrations, including carbonyl stretching at 1648 cm⁻¹ (benzazepinone C=O) and C-O-C asymmetric stretches at 1305 cm⁻¹, confirming ether linkages [3] [4] [6].
Property | Value | Conditions/Method |
---|---|---|
Molecular Formula | C₂₇H₃₇ClN₂O₅ | - |
Molar Mass | 505.05 g/mol | - |
Melting Point | 193–196°C | Capillary method [7] |
Optical Rotation ([α]D) | +5° to +9° (c=1 in DMSO) | Sodium D line, 20°C [7] |
LogP (Partition Coefficient) | 3.17 (Predicted) | ALOGPS [3] |
pKa (Strongest Basic) | 9.37 | Chemaxon prediction [3] |
Water Solubility | 0.0202 mg/mL (Predicted) | ALOGPS [3] |
~5 mg/mL (warmed) | Experimental [6] [7] | |
DMSO Solubility | ~50 mg/mL (100 mM) | Experimental [6] |
Ivabradine hydrochloride exhibits moderate aqueous solubility (~5 mg/mL when warmed), sufficient for oral bioavailability, but displays pH-dependent dissolution due to its basic amine functionality. Its experimental solubility exceeds early ALOGPS predictions (0.0202 mg/mL), highlighting discrepancies between computational models and empirical data. The compound demonstrates high permeability, aligning with its moderate logP value (predicted 3.17), suggesting favorable absorption. Thermodynamic stability is polymorph-dependent. The epsilon polymorph (ε-form) remains stable under accelerated storage conditions (40°C/75% RH) when protected from light and humidity. However, degradation pathways include photoisomerization at the chiral center and hydrolytic cleavage of labile ether or amide bonds. Stability is markedly influenced by solid-state form: amorphous or metastable polymorphs exhibit higher hygroscopicity and faster degradation kinetics compared to stable crystalline forms like the ε-polymorph. Solvent systems significantly impact stability; degradation is minimized in aprotic solvents like DMSO compared to aqueous or protic environments [3] [4] [6].
Ivabradine hydrochloride displays extensive polymorphism, with over ten crystalline forms (α, β, βd, γ, γd, δ, δd, ε, ζ, I, II, III, IV, Z, X, K, C, S) documented. This diversity arises from conformational flexibility within the propylamine linker and variable hydrogen-bonding motifs between the protonated amine and chloride anion, further influenced by hydration/solvation states. Key polymorphs include:
Co-crystallization expands solid-state diversity. Successful co-crystals include those with (S)-mandelic acid and (R)-mandelic acid, formed via solid-state grinding or solution crystallization. The ivabradine HCl–(S)-mandelic acid co-crystal exhibits comparable stability to the γ-polymorph and can be generated in situ during wet granulation in formulation processes [8].
Polymorph/Form | Key XRPD Peaks (2θ, °) | FTIR Bands (cm⁻¹) | Hydration/Solvation | Primary Preparation Method |
---|---|---|---|---|
ε (Epsilon) | 8.1, 12.2, 15.6, 18.1, 19.9, 24.2 | 3473, 2950, 1648, 1458, 1305 | Anhydrous | C4-C7 ketones + 0.1–1.5% H₂O [4] |
γ (Gamma) | Not fully disclosed (Proprietary) | Similar to ε, shifts in OH region | Monohydrate | Original process (Confidential) [8] |
β | Matches CSD RIYKIT | Broad OH stretch ~3400 | Tetrahydrate | Crystallization from water-rich systems [8] |
δd | Distinct from α, β, ε | Features of hydrate | Non-stoichiometric hydrate (~2.8% H₂O) | Controlled humidity crystallization [8] |
Co-crystal ((S)-MA) | Unique pattern vs. API | Carboxylic acid C=O ~1700 | Anhydrous co-crystal | Grinding, solution, or in situ granulation [8] |
Solid-state characterization employs complementary techniques:
Stability follows the order: ε (anhydrous) ≈ γ (monohydrate) > δd (non-stoich. hydrate) > metastable anhydrous forms (e.g., α), underscoring the impact of crystal packing and hydration on pharmaceutical performance.
Systematic Name | Common/Synonym Names |
---|---|
3-[3-({[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino)propyl]-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one hydrochloride | Ivabradine HCl, Procoralan, Corlentor |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7